methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
Methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with a molecular formula of C23H20ClN3O4 This compound is characterized by its unique structure, which includes a thiazinan ring and a benzoate ester group
Preparation Methods
The synthesis of methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-methylphenyl isocyanate with 3-methyl-4-oxo-1,3-thiazinan-2-ylideneamine, followed by esterification with methyl 4-aminobenzoate. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
Methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include:
Ethyl (2Z)-chloro[(4-methylphenyl)hydrazono]ethanoate: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride: Another related compound with different substituents, leading to variations in its chemical and biological properties.
Methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate stands out due to its unique combination of a thiazinan ring and a benzoate ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20ClN3O4S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
methyl 4-[[6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H20ClN3O4S/c1-12-4-7-15(10-16(12)22)23-19(27)17-11-18(26)25(2)21(30-17)24-14-8-5-13(6-9-14)20(28)29-3/h4-10,17H,11H2,1-3H3,(H,23,27) |
InChI Key |
MVUXUSXSOXQJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)Cl |
Origin of Product |
United States |
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